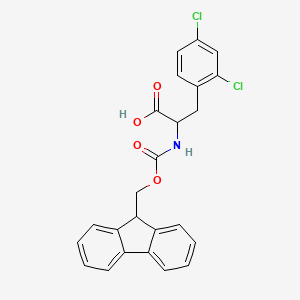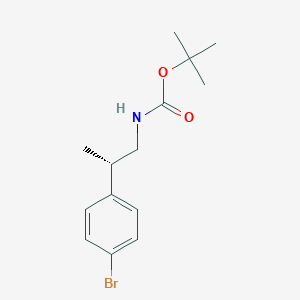
(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one typically involves the reaction of N-alkyl-substituted prop-2-yn-1-amines with carbon dioxide in the presence of strong organic bases. This reaction forms carbamates, which subsequently undergo ring closure to form oxazolidinones . Another method involves the multicomponent reaction of carbamate salts, aromatic aldehydes, and aromatic terminal alkynes using a copper-based magnetic nanocatalyst .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often employs microwave irradiation in a chemical paste medium. This method uses urea and ethanolamine reagents, with nitromethane as a catalyst to absorb microwaves and generate hot spots, facilitating the reaction .
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amino alcohols, and various substituted oxazolidinones.
Scientific Research Applications
(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one has several scientific research applications:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one involves its role as a chiral auxiliary. It temporarily attaches to the substrate, inducing chirality and facilitating the formation of enantiomerically pure products. This process involves the formation of a chiral intermediate, which undergoes further reactions to yield the desired product .
Comparison with Similar Compounds
Similar Compounds
(S)-4-Benzyl-2-oxazolidinone: Another chiral oxazolidinone used as a chiral auxiliary in asymmetric synthesis.
(S)-4-Isopropyl-2-oxazolidinone: Similar in structure and function, used in the synthesis of enantiomerically pure compounds.
Uniqueness
(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one is unique due to its specific hydroxymethyl and phenylethyl substituents, which provide distinct steric and electronic properties
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(5S)-5-(hydroxymethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-7-11(8-14)16-12(13)15/h2-6,9,11,14H,7-8H2,1H3/t9-,11-/m0/s1 |
InChI Key |
DLSXXQPFKFHRSW-ONGXEEELSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@H](OC2=O)CO |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12830108.png)
![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12830110.png)

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)
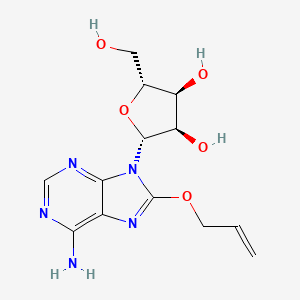
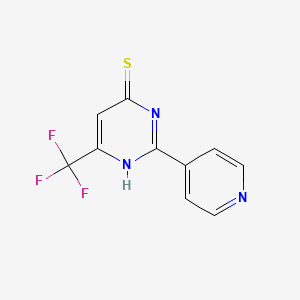
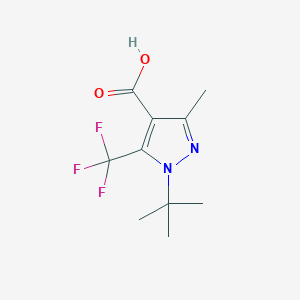

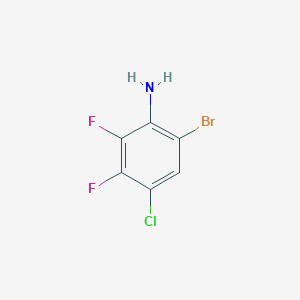
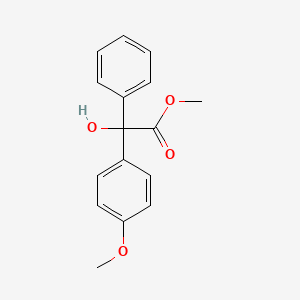
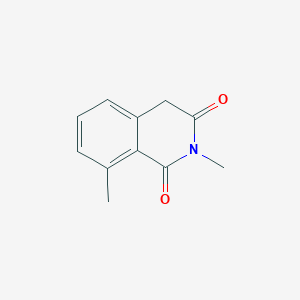
![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)
